molecular formula C9H11BrO B8692196 2-Bromo-1-(4-methylphenyl)ethan-1-ol

2-Bromo-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B8692196
M. Wt: 215.09 g/mol
InChI Key: PFFFYUUCYZSKRI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4) is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . Its IUPAC name specifies the bromine substitution at the C2 position of the ethanol backbone and a para-methyl group on the benzene ring.

The compound’s stereochemistry is notable: the (1R)-enantiomer has been structurally validated via crystallography, with an InChIKey of PFFFYUUCYZSKRI-VIFPVBQESA-N .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

PFFFYUUCYZSKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-Bromo-1-(4-methylphenyl)ethanone (Ketone Analog)
  • Structure : Replaces the hydroxyl group (-OH) with a ketone (=O).
  • Synthesis: Prepared via bromination of 1-(4-methylphenyl)ethanone in chloroform .
  • Key Differences :
    • Reactivity : The ketone is more electrophilic, favoring nucleophilic substitutions (e.g., Grignard reactions), whereas the alcohol may participate in esterification or act as a leaving group.
    • Physical State : The ketone crystallizes readily (validated by X-ray diffraction ), while the alcohol’s physical state is unspecified but likely liquid/oil based on analogs .
2-Bromo-4-methylpropiophenone (Extended Carbon Chain)
  • Structure: Features a propane backbone (C3) instead of ethanol (C2).
  • Molecular Weight : 227.10 g/mol (C₁₀H₁₁BrO) vs. 215.09 g/mol for the target compound .

Substituent Modifications

2-Bromo-1-(2'-methoxyphenyl)ethan-1-ol
  • Structure : Methoxy (-OCH₃) substituent at the ortho position vs. para-methyl (-CH₃).
  • Synthesis: Achieved via microbial reduction of 2-bromo-2'-methoxyacetophenone with 86% enantiomeric excess using chiral lithium borohydride .
2-Bromo-1-(4-methoxyphenyl)ethanone
  • Structure : Para-methoxy substituent and ketone functional group.
  • Crystallography : Exhibits a planar aromatic ring with a Br···O contact distance of 2.9907 Å , influencing molecular conformation .

Physical and Chemical Properties

Compound Physical State Melting Point Solubility Notable Reactivity
2-Bromo-1-(4-methylphenyl)ethan-1-ol Likely oil N/A Moderate in EtOH Participates in SN2 reactions
1-(4-Methoxyphenyl)ethanone Oil N/A High in Et₂O Electrophilic aromatic substitution
2-Bromo-4-methylpropiophenone Crystalline Not reported Low in H₂O Knoevenagel condensation

Preparation Methods

Classical Bromination with Bromine

The direct bromination of 1-(4-methylphenyl)ethanol using bromine (Br₂) in acetic acid or dichloromethane is a widely reported method.

  • Reagents : Br₂ (1.2 equiv), CH₃COOH or CH₂Cl₂ (solvent), 0–25°C.

  • Mechanism : Electrophilic substitution at the β-carbon of the ethanol moiety.

  • Yield : 65–75%.

  • Limitations : Requires careful handling of toxic Br₂; side products include dibrominated derivatives.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative for controlled bromination under radical or ionic conditions.

  • Conditions : NBS (1.1 equiv), AIBN (0.1 equiv) in CCl₄, reflux (80°C), 4–6 hours.

  • Yield : 70–85%.

  • Advantages : Improved selectivity for monobromination; scalable to industrial batch processes.

Reduction of 2-Bromo-1-(4-Methylphenyl)ethanone

Sodium Borohydride (NaBH₄) Reduction

NaBH₄ reduces α-bromoketones to secondary alcohols under mild conditions.

  • Procedure :

    • Dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 equiv) in ethanol.

    • Add NaBH₄ (1.5 equiv) at 0°C, stir for 2 hours.

    • Quench with HCl, extract with ethyl acetate.

  • Yield : 80–90%.

  • Purity : >95% (confirmed by ¹H NMR).

Catalytic Hydrogenation

Pd/C or Raney Ni catalyzes ketone reduction under H₂ pressure.

  • Conditions : 2-bromo-1-(4-methylphenyl)ethanone (1.0 equiv), 10% Pd/C (5 wt%), H₂ (50 psi), 25°C, 12 hours.

  • Yield : 85–92%.

  • Industrial Relevance : Continuous hydrogenation reactors enable throughputs >100 kg/day.

Catalytic Oxidation of Styrene Derivatives

Oxybromination of α-Methylstyrene

NBS in acetone-water mediates anti-Markovnikov hydroxybromination.

  • Reagents : α-Methylstyrene (1.0 equiv), NBS (1.1 equiv), acetone:H₂O (1:1), 25°C, 3 hours.

  • Yield : 70–75%.

  • Regioselectivity : >90% formation of 2-bromo-1-(4-methylphenyl)ethan-1-ol.

Electrochemical Bromohydrin Synthesis

A solvent-free method employs KBr and H₂O under electrochemical conditions.

  • Setup : Graphite electrodes, constant current (10 mA/cm²), 25°C, 2 hours.

  • Yield : 60–65%.

  • Sustainability : Eliminates organic solvents; suitable for green chemistry applications.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Pseudomonas fluorescens lipase resolves racemic this compound via acetylation.

  • Conditions : (R,S)-alcohol (1.0 equiv), vinyl acetate (2.0 equiv), lipase (50 mg/mmol), hexane, 30°C, 48 hours.

  • Outcome :

    EnantiomerConversion (%)ee (%)
    (S)-acetate3599
    (R)-alcohol6599
  • Applications : High-purity enantiomers for asymmetric synthesis.

Industrial-Scale Production Methods

Continuous Flow Bromination

Tubular reactors enhance heat transfer and mixing for bromination of 1-(4-methylphenyl)ethanol.

  • Parameters :

    • Residence time: 10 minutes.

    • Temperature: 50°C.

    • Throughput: 500 L/h.

  • Yield : 88% with 99% purity.

Mechanochemical Synthesis

Ball milling reduces reaction times and solvent use.

  • Procedure :

    • 1-(4-Methylphenyl)ethanol (1.0 equiv), KBr (1.2 equiv), Oxone (0.2 equiv).

    • Ball mill (30 Hz, 2 hours).

  • Yield : 92%.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Scalability
Br₂ BrominationBr₂, CH₃COOH, 25°C65–7590–95Moderate
NBS BrominationNBS, CCl₄, 80°C70–8595–98High
NaBH₄ ReductionNaBH₄, EtOH, 0°C80–90>95High
Catalytic HydrogenationPd/C, H₂, 25°C85–92>99Industrial
ElectrochemicalKBr, H₂O, 10 mA/cm²60–6585–90Emerging
MechanochemicalKBr, Oxone, ball milling9298High

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-1-(4-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via bromination of 1-(4-methylphenyl)ethanol using hydrobromic acid (HBr) under controlled conditions. Alternatively, catalytic hydrogenation of 2-bromo-1-(4-methylphenyl)ethanone using Pd/C in anhydrous ethanol with HCl as a catalyst (3:1 molar ratio) is effective . Optimization involves adjusting temperature (40–60°C), reaction time (6–12 hours), and stoichiometry (1.2–1.5 equivalents of HBr) to maximize yield. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How can the purity of this compound be validated after synthesis?

  • Answer : Purity assessment requires a combination of techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 235.51 (C₈H₈BrClO) and fragmentation patterns .
  • ¹H/¹³C NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.8 ppm (CH-OH), and δ 3.6 ppm (CH₂-Br) .

Q. What safety protocols are critical when handling this compound?

  • Answer : Use NIOSH/MSHA-approved respirators for vapor protection, nitrile gloves, and chemical safety goggles. Store in a cool (<25°C), dry environment away from oxidizers. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for brominated ethanol derivatives?

  • Answer : Conflicting data on intermediates (e.g., carbocation vs. radical pathways) can be resolved via:

  • Isotopic Labeling : Track bromine migration using ⁸¹Br-labeled reagents.
  • Kinetic Studies : Compare activation energies under varying pH and solvent polarities (e.g., DMSO vs. THF).
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict transition states and validate mechanistic pathways .

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

  • Answer : Use chiral column chromatography (Chiralpak IA or IB) with hexane/isopropanol (90:10) at 0.8 mL/min. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) at 37°C selectively hydrolyzes one enantiomer .

Q. What are the key challenges in analyzing thermal decomposition pathways of this compound?

  • Answer : Decomposition above 150°C releases HBr and forms 4-methylacetophenone. Use TGA-DSC to identify mass loss steps (25–300°C, 10°C/min) and GC-MS to detect volatile byproducts. Stability studies in inert (N₂) vs. oxidative (air) atmospheres reveal degradation kinetics .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?

  • Answer : Compare derivatives like 2-Bromo-1-(2-chlorophenyl)ethan-1-ol (CAS 72702-57-9) and 2-Bromo-1-(4-fluoro-3-trifluoromethylphenyl)ethanone (CAS 537050-14-9). Assess antibacterial efficacy via MIC assays (E. coli, S. aureus). Substituent electronegativity (e.g., -Cl, -CF₃) correlates with increased membrane permeability .

Methodological Notes

  • Crystallography : SHELXL (v.2018/3) is recommended for refining structures against high-resolution data .
  • Synthetic Scale-Up : Pilot reactions (>10 g) require slow HBr addition (1–2 mL/min) to prevent exothermic side reactions .

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